![molecular formula C19H24N2O2S B276790 N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide](/img/structure/B276790.png)
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key protein involved in the signaling pathway of B-cells, which play a critical role in the immune system. TAK-659 has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In
Mécanisme D'action
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide works by inhibiting BTK, a key protein in the B-cell signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in the immune response. By inhibiting BTK, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has been shown to have significant biochemical and physiological effects on B-cell malignancies. In preclinical studies, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was found to inhibit BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis in B-cell lymphoma cell lines. In clinical trials, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was found to be effective in inducing partial or complete responses in patients with relapsed or refractory CLL and NHL.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide is its specificity for BTK, which reduces the potential for off-target effects. N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has also been shown to be well-tolerated in clinical trials, with manageable side effects. However, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has some limitations for lab experiments, including its low solubility and stability in aqueous solutions, which can make it difficult to administer and store.
Orientations Futures
There are several future directions for research on N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide. One area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of research is the exploration of N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and mantle cell lymphoma. Additionally, there is ongoing research on the potential use of N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the immune response against cancer cells.
Conclusion:
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide is a promising small molecule inhibitor that targets BTK and has shown efficacy in treating various B-cell malignancies. Its specificity for BTK and manageable side effects make it a promising candidate for further development in combination therapies and in other B-cell malignancies. Ongoing research on N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide and its potential use in combination with other agents will continue to advance our understanding of its mechanism of action and therapeutic potential.
Méthodes De Synthèse
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide is synthesized by a multistep process that involves the coupling of two key intermediates, 4,5-dimethyl-2-thiophenecarboxylic acid and N-(3-aminopropyl)-4-methylbenzamide, followed by acetylation and isopropylation of the amine group. The final product is obtained through a purification process involving column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating B-cell malignancies. In a phase I clinical trial, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was found to be well-tolerated and showed promising results in patients with relapsed or refractory CLL and NHL. N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was also found to be effective in inhibiting BTK signaling and inducing apoptosis in B-cell lymphoma cell lines.
Propriétés
Nom du produit |
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide |
|---|---|
Formule moléculaire |
C19H24N2O2S |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
N-[3-[[acetyl(propan-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C19H24N2O2S/c1-12(2)21(15(5)22)11-17-13(3)14(4)24-19(17)20-18(23)16-9-7-6-8-10-16/h6-10,12H,11H2,1-5H3,(H,20,23) |
Clé InChI |
XZNFHFQKJCZMOD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1CN(C(C)C)C(=O)C)NC(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1=C(SC(=C1CN(C(C)C)C(=O)C)NC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
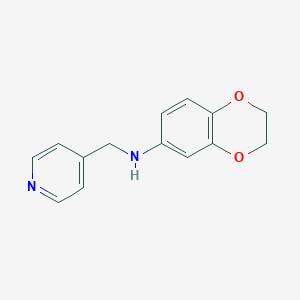

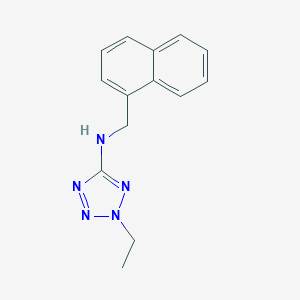
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)
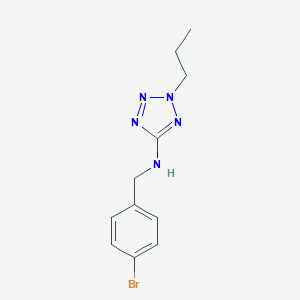

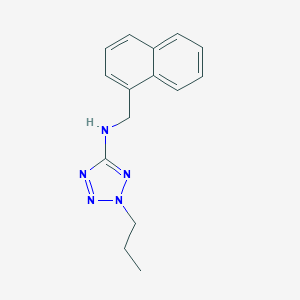
![2-[(1-bromo-2-naphthyl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B276727.png)

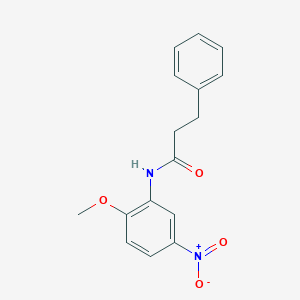
![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)